![molecular formula C16H11NO3 B271481 2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole, also known as BDVB, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. BDVB is a heterocyclic compound that contains both benzodioxole and benzoxazole moieties. It has been found to have interesting properties that make it a promising candidate for further research.
Wirkmechanismus
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has been found to interact with specific receptors in the body, leading to various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and proteins, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have potential as a therapeutic agent for the treatment of certain diseases such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has several advantages for use in laboratory experiments, including its high purity and stability. However, its limited solubility in water and other solvents can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole, including the development of new synthetic methods, the investigation of its potential applications in organic electronics and optoelectronics, and the exploration of its therapeutic potential for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole and its potential side effects.
Synthesemethoden
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with 2-amino-5-methoxybenzoic acid, followed by cyclization and dehydration reactions. This synthesis method has been optimized to produce high yields of 2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole with high purity.
Wissenschaftliche Forschungsanwendungen
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has been studied for its potential applications in various fields such as material science, organic electronics, and biomedical research. Its unique chemical structure and properties make it a promising candidate for the development of new materials and devices.
Eigenschaften
Produktname |
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole |
|---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11NO3/c1-2-4-13-12(3-1)17-16(20-13)8-6-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2/b8-6+ |
InChI-Schlüssel |
DPSXZXQPFAYPNZ-SOFGYWHQSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4O3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



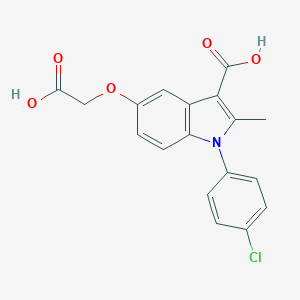
![1-[6-bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271399.png)
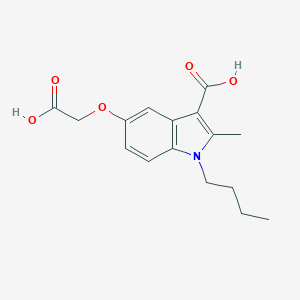

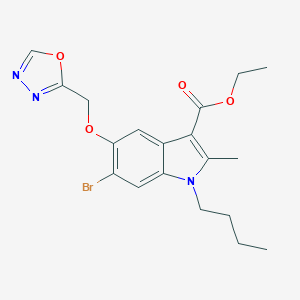
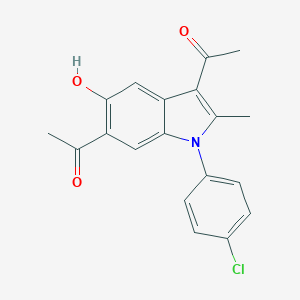
![ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271412.png)
![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)
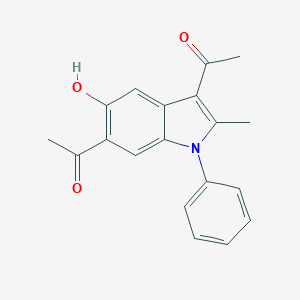
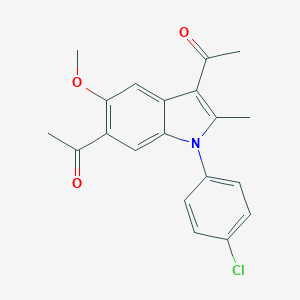

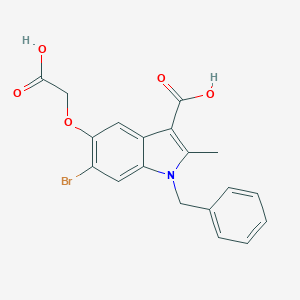
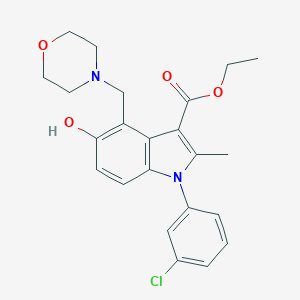
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)